

A Technical Guide to the Biochemical and Biophysical Properties of LyP-1 TFA

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Compound of Interest

Compound Name: LyP-1 TFA

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This technical guide provides an in-depth overview of the **LyP-1 TFA** peptide, a significant tool in targeted cancer therapy and imaging. The document outlines its core biochemical and biophysical characteristics, mechanism of action, and the experimental protocols used for its characterization. All quantitative data is summarized for clarity, and key processes are visualized using diagrams.

Introduction

LyP-1 is a cyclic nine-amino-acid peptide (CGNKRTRGC) initially identified through phage display screening for its ability to home to tumor tissues.^{[1][2]} It demonstrates specificity for tumor cells, tumor-associated macrophages, and tumor lymphatics, making it a valuable vector for the targeted delivery of therapeutic and diagnostic agents.^{[2][3][4]} The designation "TFA" refers to trifluoroacetic acid, a common counterion used during the final cleavage step of solid-phase peptide synthesis, which remains associated with the purified peptide salt. LyP-1 not only targets specific cell surface receptors but also possesses intrinsic pro-apoptotic and anti-lymphatic activity, enhancing its therapeutic potential.^{[2][3]}

Biochemical Properties

The fundamental biochemical characteristics of LyP-1 define its structure and inherent biological activity.

Structure and Composition

LyP-1 is a nonapeptide with a disulfide bond between its two cysteine residues, forming a cyclic structure essential for its initial receptor recognition.[2] Its stability has been a subject of study, with modifications like replacing the disulfide bond with a diseleno bond showing increased serum stability while maintaining a similar binding affinity to its primary receptor.[2]

Property	Value / Description	Citation
Amino Acid Sequence	Cys-Gly-Asn-Lys-Arg-Thr-Arg-Gly-Cys	[2][5]
Molecular Weight	994 Daltons	[2]
Structure	Cyclic via a disulfide bond between Cys ¹ and Cys ⁹	[2]
Form	Typically supplied as a Trifluoroacetate (TFA) salt	

Pro-apoptotic Activity

LyP-1 is not merely a targeting agent; it can actively induce apoptosis in cancer cells that bind and internalize it.[2][3] This pro-apoptotic effect has been observed both in vitro in breast carcinoma cells and in vivo, where systemic treatment with LyP-1 inhibited tumor growth and led to the formation of apoptotic foci within the tumor.[3] The precise mechanism of this induced cell death is still under investigation but is believed to be linked to its interaction with its primary receptor, p32.[2]

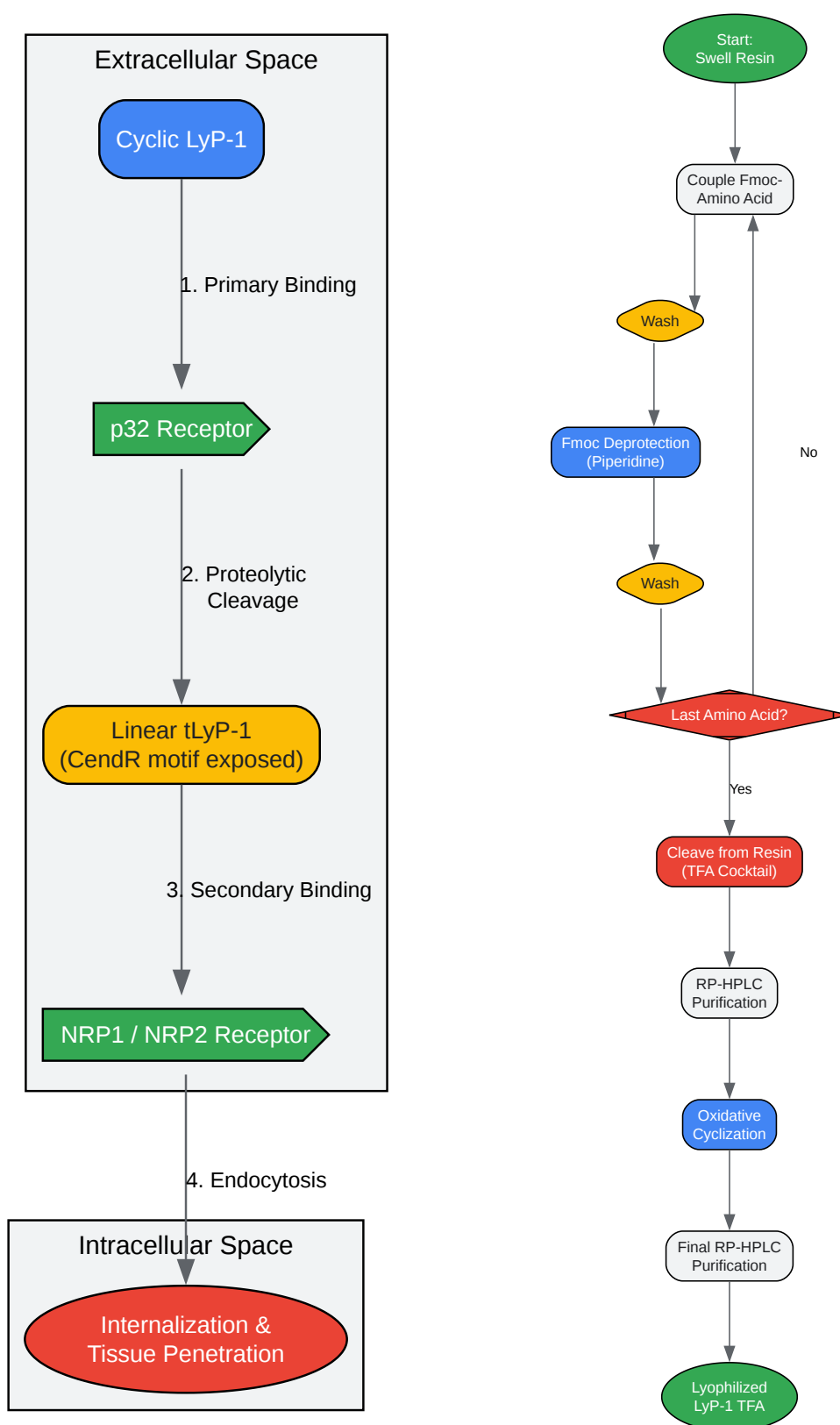
Biophysical Properties and Mechanism of Action

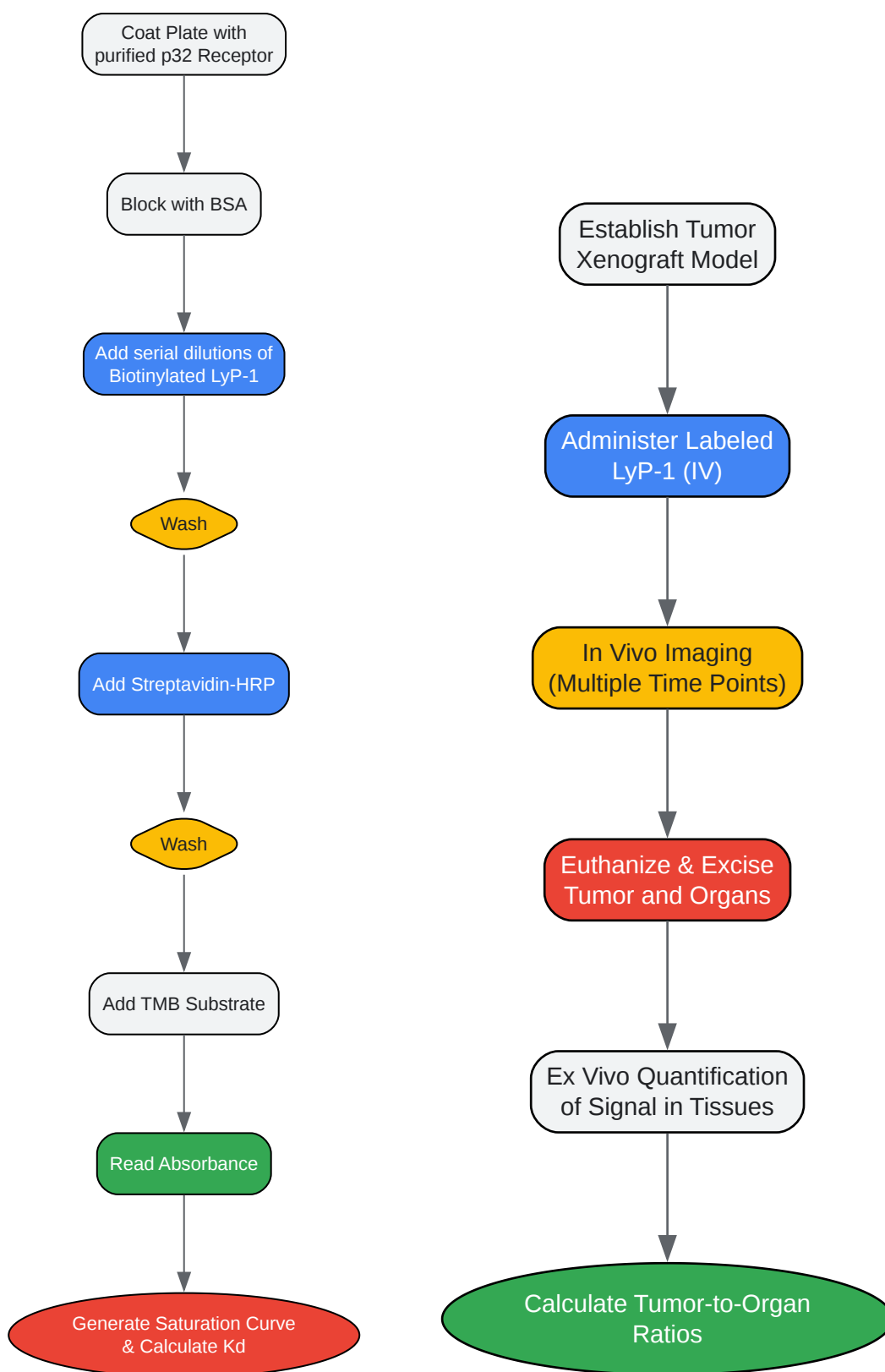
The biophysical properties of LyP-1 govern its interaction with target cells, cellular uptake, and tissue penetration.

Receptor Binding and Internalization Pathway

LyP-1's mechanism of entry into cells is a sophisticated, multi-step process involving two different receptors. This "cryptic CendR" pathway allows for both initial targeting and subsequent tissue penetration.

- **Primary Binding:** The cyclic LyP-1 peptide first binds to its primary receptor, p32 (also known as gC1qR/HABP1), which is overexpressed on the surface of many tumor cells and tumor-associated stromal cells.[1][6]
- **Proteolytic Cleavage:** Following binding to p32, LyP-1 is proteolytically cleaved, transforming it into a linear, truncated form known as tLyP-1 (CGNKRTR). This cleavage reduces its affinity for p32.[2]
- **Secondary Binding:** The cleavage exposes a C-terminal C-end rule (CendR) motif (R/KXXR/K). This newly exposed motif on tLyP-1 then binds to Neuropilin-1 (NRP1) and/or Neuropilin-2 (NRP2), which act as secondary receptors.[2][7]
- **Internalization:** The tLyP-1-NRP interaction triggers endocytosis, leading to the internalization of the peptide and any conjugated cargo into the cell and facilitating deeper penetration into the tumor parenchyma.[2][7]





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